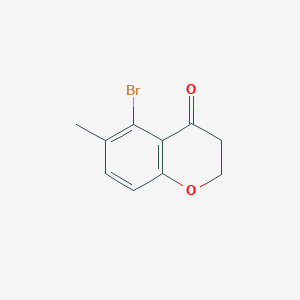

5-Bromo-6-methylchroman-4-one

Description

Chroman-4-one derivatives are a critical class of organic compounds with diverse applications in medicinal chemistry, material science, and synthetic intermediates. These compounds are characterized by a benzopyran-4-one core, where substituents such as halogens or alkyl groups modulate their physicochemical and biological properties.

Properties

IUPAC Name |

5-bromo-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-2-3-8-9(10(6)11)7(12)4-5-13-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMAEBAVUOMERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OCCC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylchroman-4-one typically involves the bromination of 6-methylchroman-4-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the aromatic ring of 6-methylchroman-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-methylchroman-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-Bromo-6-methylchroman-4-one serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new compounds with tailored properties.

Biology

Research indicates that 5-Bromo-6-methylchroman-4-one exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens.

- Anticancer Activity : It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as enzyme inhibition .

Case Study : A study demonstrated that derivatives of chroman-4-one, including 5-Bromo-6-methylchroman-4-one, showed cytotoxic effects on A549 lung cancer cells, suggesting potential as anticancer agents .

Medicine

The compound is being investigated as a lead compound in drug discovery due to its diverse biological activities. Its potential applications include:

- Drug Development : Researchers are exploring its use in creating new therapeutic agents targeting specific diseases.

- Pharmacological Studies : It has been identified as a candidate for developing inhibitors against certain enzymes linked to age-related diseases .

Industrial Applications

5-Bromo-6-methylchroman-4-one is utilized in the pharmaceutical industry for the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Pharmaceutical Formulations : As an intermediate in the synthesis of active pharmaceutical ingredients.

- Agrochemicals : Potential use in developing pesticides or herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

6-Bromo-5-methylchroman-4-one (CAS: 1337838-55-7)

6-Bromo-7-methylchroman-4-one (CAS: 173381-62-9)

6-Bromo-8-methylchroman-4-one (CAS: 1092348-76-9)

- Molecular Formula : C₁₀H₉BrO₂

- Molecular Weight : 241.08 g/mol

- Physical Properties :

- Density: 1.542 g/cm³ (predicted)

- Boiling Point: 358.8 ± 42.0 °C (predicted)

- Structural Notes: The methyl group at the 8-position may sterically hinder interactions compared to other isomers .

Fluorinated Bromo Chromanones

5-Bromo-7-fluorochroman-4-one (CAS: 1260008-29-4)

- Molecular Formula : C₉H₆BrFO₂

- Molecular Weight : 245.05 g/mol

7-Bromo-6-fluorochroman-4-one (CAS: 27407-12-1)

- Molecular Formula : C₉H₆BrFO₂

- Purity : 95%

- Applications : Available in milligram-to-gram quantities, suggesting utility in exploratory synthesis .

Table 1: Comparative Data for Bromo-Methyl and Fluorinated Chromanones

Research Findings and Implications

Substituent Position Effects

- Methyl Groups : Methyl substitution increases lipophilicity, which may improve membrane permeability in drug candidates. For example, 6-Bromo-8-methylchroman-4-one’s higher predicted boiling point (358.8°C) suggests stronger intermolecular forces compared to other isomers .

- Bromine vs. Fluorine : Bromine’s bulkiness and polarizability contrast with fluorine’s electronegativity. Fluorinated derivatives like 5-Bromo-7-fluorochroman-4-one may exhibit altered metabolic stability and target selectivity .

Notes

- Comparisons are based on the closest structural analogs.

- Predicted data (e.g., boiling points) should be validated experimentally.

Biological Activity

5-Bromo-6-methylchroman-4-one is a notable compound within the chromanone class, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

5-Bromo-6-methylchroman-4-one (CAS No. 1344725-21-8) is characterized by a bromine atom at the 5th position and a methyl group at the 6th position on the chroman-4-one framework. This unique structure influences its biological properties and reactivity in various biochemical pathways.

The biological activity of 5-Bromo-6-methylchroman-4-one is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have implications for mood regulation and neuroprotection .

- Antioxidant Activity : Chromanone derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Pharmacological Activities

Research has identified several pharmacological activities associated with 5-Bromo-6-methylchroman-4-one:

- Antimicrobial Activity : Studies have demonstrated that chromanone derivatives exhibit significant antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that 5-Bromo-6-methylchroman-4-one may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is likely mediated through its interaction with cellular signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : The compound's ability to inhibit MAO suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Research Findings

A summary of key research findings regarding the biological activity of 5-Bromo-6-methylchroman-4-one is presented below:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various chromanone derivatives, 5-Bromo-6-methylchroman-4-one was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for therapeutic applications in treating bacterial infections.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of 5-Bromo-6-methylchroman-4-one in models of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and improved cell viability, highlighting its potential use in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.